N-Methylfunaltrexamine
Description
N-Methylfunaltrexamine is a chemically modified derivative of naltrexone, a well-known opioid receptor antagonist.
Properties
CAS No. |
83339-80-4 |
|---|---|
Molecular Formula |
C25H30N2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18+,23-,24-,25+/m0/s1 |
InChI Key |
PQKHESYTSKMWFP-BEEKOEITSA-N |
SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonyms |
N-methyl-alpha-funaltrexamine N-methyl-beta-funaltrexamine N-methylfunaltrexamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights N-Methylfunaltrexamine within a group of naltrexone-related compounds (). Below is a comparative analysis of its structural and inferred functional distinctions:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Note: Receptor selectivity inferences are based on established profiles of analogous compounds, as detailed pharmacological data for this compound are absent in the provided evidence.
Key Findings:
Naltrindole and norbinaltorphimine feature distinct substitutions (indole ring, dimeric structure) that confer selectivity for δ- and κ-opioid receptors, respectively.
The absence of methyl groups in naltrindole and norbinaltorphimine underscores the importance of N-methylation in tuning μ-opioid interactions for this compound.
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